molecular formula C28H26N4O2S B2366155 N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide CAS No. 1053077-96-5

N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

Cat. No. B2366155
CAS RN: 1053077-96-5
M. Wt: 482.6
InChI Key: GFRDGEQZYMHUHG-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C28H26N4O2S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antibacterial Applications

The compound N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide and its analogs have been explored for their potential in treating various forms of cancer and bacterial infections. A study by Berest et al. (2011) on similar compounds found significant in vitro anticancer activity against non-small cell lung and CNS cancer cell lines, highlighting their potential as cancer therapeutics. Additionally, Kovalenko et al. (2011) reported that certain derivatives exhibit potent antibacterial activities, suggesting a broad spectrum of biomedical applications (Berest et al., 2011) (Kovalenko et al., 2011).

Antihypertensive and Adrenoceptor Antagonist Properties

Several studies have identified compounds with structures similar to N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide as potential antihypertensive agents and alpha1-adrenoceptor antagonists. A study by Chern et al. (1993) demonstrated that certain derivatives exhibit high binding affinity for alpha1-adrenoceptors, indicating their usefulness in hypertension treatment (Chern et al., 1993).

Antioxidant Potential

The antioxidant properties of certain quinazoline derivatives have been explored, suggesting potential therapeutic applications in oxidative stress-related diseases. Kumar et al. (2011) found that some synthesized quinazoline derivatives showed profound antioxidant potential in DPPH assay, indicating their possible use as antioxidant agents (Kumar et al., 2011).

Molecular Docking and Structural Studies

Molecular docking and structural analysis of quinazoline derivatives have been conducted to better understand their interaction with biological targets. Studies by Al-Suwaidan et al. (2016) involved molecular docking to identify the binding mode of quinazolinone analogs with specific targets, providing insights into their potential mechanism of action (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Some derivatives of N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide have been evaluated for their antimicrobial properties. Patel et al. (2010) synthesized novel quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone, demonstrating significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Patel et al., 2010).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2S/c1-4-22(26(33)31-23-17(2)11-10-12-18(23)3)35-28-29-21-16-9-8-15-20(21)25-30-24(27(34)32(25)28)19-13-6-5-7-14-19/h5-16,22,24H,4H2,1-3H3,(H,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRDGEQZYMHUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

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